molecular formula C6H3BrN2OS B15247232 7-Bromothiazolo[4,5-c]pyridin-2(3H)-one

7-Bromothiazolo[4,5-c]pyridin-2(3H)-one

Cat. No.: B15247232
M. Wt: 231.07 g/mol
InChI Key: XPASZULQNARHPW-UHFFFAOYSA-N
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Description

7-Bromothiazolo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound featuring a fused thiazole-pyridine core with a bromine substituent at the 7-position and a ketone group at the 2-position. The bromine atom enhances reactivity for further functionalization (e.g., cross-coupling reactions), while the thiazole ring contributes to metabolic stability and electronic modulation .

Properties

Molecular Formula

C6H3BrN2OS

Molecular Weight

231.07 g/mol

IUPAC Name

7-bromo-3H-[1,3]thiazolo[4,5-c]pyridin-2-one

InChI

InChI=1S/C6H3BrN2OS/c7-3-1-8-2-4-5(3)11-6(10)9-4/h1-2H,(H,9,10)

InChI Key

XPASZULQNARHPW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)Br)SC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromothiazolo[4,5-c]pyridin-2(3H)-one typically involves the reaction of appropriate thiazole and pyridine precursors under specific conditions. One common method involves the cyclization of a thiazole derivative with a pyridine derivative in the presence of a brominating agent. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the cyclization and bromination processes .

Industrial Production Methods

Industrial production methods for 7-Bromothiazolo[4,5-c]pyridin-2(3H)-one may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

7-Bromothiazolo[4,5-c]pyridin-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiazolo[4,5-c]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

7-Bromothiazolo[4,5-c]pyridin-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromothiazolo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

6-Bromothiazolo[5,4-b]pyridin-2(1H)-one

  • Structure : Bromine at position 6; thiazolo[5,4-b]pyridine core.
  • Key Differences :
    • The bromine position (6 vs. 7) alters steric and electronic interactions.
    • Thiazolo[5,4-b]pyridine vs. thiazolo[4,5-c]pyridine ring fusion affects molecular geometry and binding pocket compatibility.
  • Properties: Molecular weight = 231.07 (C₆H₃BrN₂OS); higher lipophilicity compared to non-brominated analogs due to bromine’s polarizability .

7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione

  • Structure : Chlorine at position 7; thione (C=S) instead of ketone (C=O).
  • Chlorine’s smaller atomic radius and lower electronegativity vs. bromine may diminish halogen bonding interactions.
  • Applications : Thiones are often used in metal coordination chemistry, whereas ketones are prevalent in enzyme inhibition .

6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

  • Structure : Imidazo[4,5-b]pyridine core with bromine at position 6 and N-methylation.
  • Key Differences: Imidazole ring (two nitrogens) vs.
  • Synthesis: Prepared via methylation of 6-bromoimidazopyridinone with methyl iodide, a strategy adaptable to thiazolo analogs .

4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one

  • Structure : Dichloro substitution at positions 4 and 6 on an imidazo[4,5-c]pyridine core.
  • Key Differences: Dual chloro substituents increase molecular weight (vs. mono-bromo) and lipophilicity, impacting membrane permeability. Imidazole vs. thiazole core modifies hydrogen-bonding and charge distribution.
  • Activity : Dichloro derivatives often exhibit enhanced potency in kinase inhibition due to improved target engagement .

Physical Properties

Compound Molecular Weight Melting Point (°C) IR (C=O stretch, cm⁻¹)
7-Bromothiazolo[4,5-c]pyridin-2(3H)-one ~260.1 184–186* ~1680–1710
6-Bromothiazolo[5,4-b]pyridin-2(1H)-one 231.07 Not reported Not available
7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione ~202.6 Not reported ~1603 (C=S)
6-Bromo-3-methylimidazo[4,5-b]pyridin-2-one 243.05 207–209 1710 (C=O)
*Hypothesized based on analogs .

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